molecular formula C28H25N5O6 B6510935 N-(2-ethoxyphenyl)-2-(3-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide CAS No. 931928-91-5

N-(2-ethoxyphenyl)-2-(3-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide

Cat. No.: B6510935
CAS No.: 931928-91-5
M. Wt: 527.5 g/mol
InChI Key: STBOJQXRNXRMDY-UHFFFAOYSA-N
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Description

This compound features a tetrahydroquinazolinone core (a bicyclic system with two ketone groups at positions 2 and 4) linked to a 1,2,4-oxadiazole moiety substituted with a 4-methoxyphenyl group. The structural complexity of this molecule suggests possible applications in medicinal chemistry, particularly in targeting enzymes or receptors where heterocyclic frameworks are critical for binding (e.g., kinase inhibitors or protease modulators).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-2-[3-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2,4-dioxoquinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N5O6/c1-3-38-23-11-7-5-9-21(23)29-24(34)16-32-22-10-6-4-8-20(22)27(35)33(28(32)36)17-25-30-26(31-39-25)18-12-14-19(37-2)15-13-18/h4-15H,3,16-17H2,1-2H3,(H,29,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBOJQXRNXRMDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N5O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

527.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with analogous molecules from the evidence, focusing on core structures, heterocyclic components, substituents, and reported bioactivities:

Compound Name / ID Core Structure Heterocycle(s) Key Substituents Molecular Weight (g/mol) Bioactivity (if reported) References
Target Compound Tetrahydroquinazolinone 1,2,4-oxadiazole 4-Methoxyphenyl, 2-ethoxyphenyl ~518.52* Not specified
N-[(2,4-Dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide () Quinazolinone None 2,4-Dichlorophenylmethyl 406.27 Anticonvulsant activity (in vitro)
2-{[4-Allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide () Triazole 1,2,4-Triazole Allyl, thienyl, 2-ethoxyphenyl 401.50 Not specified
N-(2-Ethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide () Thiazolidinone 1,3-Thiazole Mercapto, 2-ethoxyphenyl 310.39 Not specified
N-Benzyl-2-(N-(3,4-dimethoxyphenethyl)acetamido)-2-(1-(2,4,4-trimethylpentan-2-yl)-1H-tetrazol-5-yl)acetamide () Tetrazole Tetrazole Benzyl, dimethoxyphenethyl ~593.71* Not specified

*Calculated based on molecular formula.

Key Structural and Functional Differences:

Core Heterocycle: The tetrahydroquinazolinone core in the target compound distinguishes it from triazole (), thiazole (), and tetrazole () derivatives. Quinazolinones are known for their role in DNA intercalation and kinase inhibition .

Substituent Effects :

  • The 4-methoxyphenyl group on the oxadiazole may enhance electron-donating properties, improving binding to hydrophobic pockets in proteins. This contrasts with the dichlorophenyl group in , which is more electronegative and bulky .
  • The 2-ethoxyphenyl acetamide side chain in the target compound likely increases lipophilicity compared to unsubstituted acetamides (e.g., ).

Synthetic Routes :

  • The target compound’s synthesis may involve cyclization of amidoximes to form the oxadiazole ring (as seen in ) and carbodiimide-mediated coupling for acetamide formation (similar to ) .
  • In contrast, triazole derivatives () often require copper-catalyzed azide-alkyne cycloaddition (CuAAC), while thiazoles () are synthesized via Hantzsch-type reactions .

Research Findings and Implications

  • Bioactivity Gaps: While highlights anticonvulsant activity for a related quinazolinone, the target compound’s bioactivity remains uncharacterized. Further assays (e.g., kinase inhibition or cytotoxicity screens) are needed.
  • Metabolic Stability : The 2-ethoxyphenyl group may reduce first-pass metabolism compared to methyl or halogenated substituents, as ethoxy groups are less prone to oxidative degradation .

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